molecular formula C9H14N2O2 B12768697 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime CAS No. 145071-52-9

1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime

Cat. No.: B12768697
CAS No.: 145071-52-9
M. Wt: 182.22 g/mol
InChI Key: KBJGSNOAFQOHHC-UXBLZVDNSA-N
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Description

1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is a heterocyclic compound that belongs to the tetrahydropyridine family. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime typically involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxaldehyde with acetic anhydride and methoxyamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as pyridine to facilitate the acetylation and oximation processes .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the tetrahydropyridine ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: Known for its neurotoxic properties and used in the study of Parkinson’s disease.

    1,2,3,6-Tetrahydropyridine: Exhibits different biological activities and is used in the synthesis of pharmaceuticals.

    2,3,4,5-Tetrahydropyridine: Less common but still studied for its unique chemical properties.

Uniqueness

1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetoxy and oxime groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

145071-52-9

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C9H14N2O2/c1-8(12)11-5-3-4-9(7-11)6-10-13-2/h4,6H,3,5,7H2,1-2H3/b10-6+

InChI Key

KBJGSNOAFQOHHC-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N1CCC=C(C1)/C=N/OC

Canonical SMILES

CC(=O)N1CCC=C(C1)C=NOC

Origin of Product

United States

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